molecular formula C10H12ClNO2 B041106 3-Chloro-n-(4-methoxyphenyl)propanamide CAS No. 19313-87-2

3-Chloro-n-(4-methoxyphenyl)propanamide

Cat. No.: B041106
CAS No.: 19313-87-2
M. Wt: 213.66 g/mol
InChI Key: ZVNNQFDBJXKWOE-UHFFFAOYSA-N
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Description

3-Chloro-n-(4-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent. Its chemical formula is C10H12ClNO2, and it has a molecular weight of 213.666 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-n-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxyaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-n-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amides, thiols, or ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

3-Chloro-n-(4-methoxyphenyl)propanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-n-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-n-(4-chloro-3-methoxyphenyl)propanamide: Similar structure with an additional chlorine atom on the aromatic ring.

    3-Chloro-n-(4-methylphenyl)propanamide: Similar structure with a methyl group instead of a methoxy group.

    3-Chloro-n-(4-hydroxyphenyl)propanamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

3-Chloro-n-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNQFDBJXKWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336299
Record name 3-chloro-n-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19313-87-2
Record name 3-chloro-n-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A three-necked flask-was charged with p-Anisidine (50 g), Et3N (40.43 g) and methyl ethyl ketone (100 ml). The resulting slurry was cooled to 10° C. and 3-chloropropionyl chloride (50.74 g) was slowly added. The temperature was allowed to rise to 60° C. during the addition. The mixture was then refluxed for 1 hour and cooled to 50° C. The solids were collected by filtration, washed with water, and dried at 50° C. to constant weight to give N-(4-methoxyphenyl)-3-chloropropionamide (56.42 g, 86.8%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.74 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

p-Anisidine (12.3 g) was dissolved in CH2Cl2 (30 ml) and the solution was cooled to −5° C. Aqueous NaOH (6.6 g in 13 ml water) and 3-chloro-propionyl-chloride (19.05 g) were simultaneous added to the above solution over 40 minutes. The two phase mixture was stirred at 5° C. for another 30 mm. Water (250 ml) and concentrated HCl (3 ml) were then added. The product was isolated by filtration, washed with water and dried to a constant weight to give N-(4-methoxyphenyl)-3-chloropropionamide (29.7 g, 94.6%) in 99.3% purity by HPLC analysis.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
19.05 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A three-necked flask was charged with p-Anisidine (50 g), Et3N (40.43 g) and methyl ethyl ketone (100 ml). The resulting slurry was cooled to 10C and 3-chloropropionyl chloride (50.74 g) was slowly added. The temperature was allowed to rise to 60° C. during the addition. The mixture was then refluxed for 1 hour and cooled to 50° C. The solids were collected by filtration, washed with water, and dried at 50° C. to constant weight to give N-(4-methoxyphenyl)-3-chloropropionamide (56.42 g, 86.8%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.74 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the significance of the C(=O)—N(H)—Car—Car torsion angle in the structure of 3-Chloro-N-(4-methoxyphenyl)propanamide?

A1: The abstract mentions that the C(=O)—N(H)—Car—Car torsion angle of -33.70 (18)° in this compound "[1] https://www.semanticscholar.org/paper/36556170a7efd21e61b50e68ec61ce60fac1448f" indicates the absence of resonance spanning the amide and the aromatic ring. This information is crucial for understanding the compound's reactivity, potential interactions, and overall chemical behavior.

Q2: How does this compound arrange itself in a solid state?

A2: The crystal structure analysis reveals that this compound molecules are held together by classical N—H⋯O hydrogen bonds and C–H⋯O contacts. These interactions lead to the formation of chains that extend along the a-axis of the crystal lattice []. This understanding of the compound's solid-state arrangement can be valuable for exploring its potential applications in material science or drug design.

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